

# Physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

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## Compound of Interest

Compound Name: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

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## An In-Depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**, a significant molecule in the realm of herbicide development and a potential scaffold for novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and outlining robust methodologies for its synthesis and analysis.

## Molecular Identity and Structural Elucidation

**2-(1,3-Benzodioxol-5-yloxy)propanoic acid**, also known as 2-(sesamolyloxy)propanoic acid, possesses a unique molecular architecture that is central to its biological activity. The structure features a propanoic acid moiety linked via an ether bond to a 1,3-benzodioxole ring system, commonly derived from sesamol. This arrangement places it within the broader class of aryloxyphenoxypropionate compounds.

Key Identifiers:

Identifier	Value
IUPAC Name	2-(1,3-Benzodioxol-5-yloxy)propanoic acid
CAS Number	106690-34-0
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>5</sub>
Molecular Weight	210.19 g/mol
Canonical SMILES	CC(C(=O)O)OC1=CC2=C(C=C1)OCO2

## Physicochemical Properties: A Quantitative Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability.

Summary of Physical and Chemical Properties:

Property	Value	Source
Physical State	Solid	--INVALID-LINK--
Melting Point	Not experimentally determined in available literature.	N/A
Boiling Point	Not experimentally determined in available literature.	N/A
Solubility	Soluble in chloroform and ethyl acetate. <sup>[1]</sup> Sparingly soluble in water. <sup>[2]</sup>	--INVALID-LINK--, --INVALID-LINK--
pKa	Not experimentally determined in available literature.	N/A

Expert Insights: The solubility profile, characterized by good solubility in moderately polar organic solvents and limited aqueous solubility, is consistent with the molecule's structure,

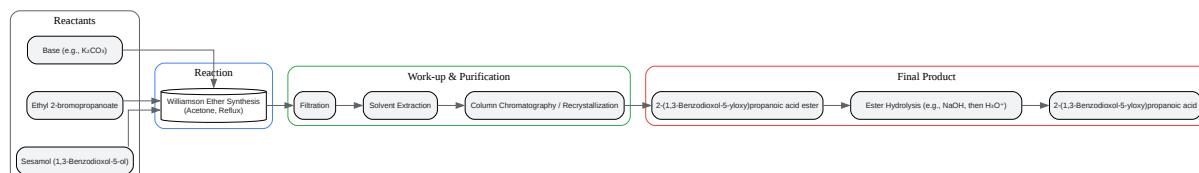
which contains both polar (carboxylic acid) and nonpolar (benzodioxole ring) functionalities. The lack of precise experimental data for melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this specific molecule, presenting an opportunity for further research.

## Synthesis and Purification: A Validated Protocol

The synthesis of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of sesamol with a suitable propanoate derivative bearing a leaving group.

## Synthetic Workflow

The following diagram outlines the key steps in the synthesis of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**.



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Caption: Synthetic workflow for **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**.

## Step-by-Step Experimental Protocol

**Materials:**

- Sesamol (1,3-Benzodioxol-5-ol)
- Ethyl 2-bromopropanoate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Sodium hydroxide
- Hydrochloric acid
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

**Procedure:**

- Ether Synthesis: To a solution of sesamol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise.
- Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ester.

- Purification of Ester: Purify the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate by column chromatography on silica gel.
- Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
- Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
- Isolation and Final Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield pure **2-(1,3-Benzodioxol-5-yloxy)propanoic acid**.

Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring or validation point (TLC, pH measurement), ensuring that the researcher can track the progress and confirm the outcome of each transformation, leading to a reliable and reproducible synthesis.

## Spectroscopic and Analytical Characterization

The structural integrity of synthesized **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** must be confirmed through a suite of spectroscopic techniques.

Expected Spectroscopic Data:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons (a singlet around 5.9-6.0 ppm), the methine and methyl protons of the propanoate moiety, and a broad singlet for the carboxylic acid proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzodioxole ring, the methylenedioxy carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the propanoate side chain.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically  $2500\text{-}3300\text{ cm}^{-1}$ ), a strong C=O stretching absorption

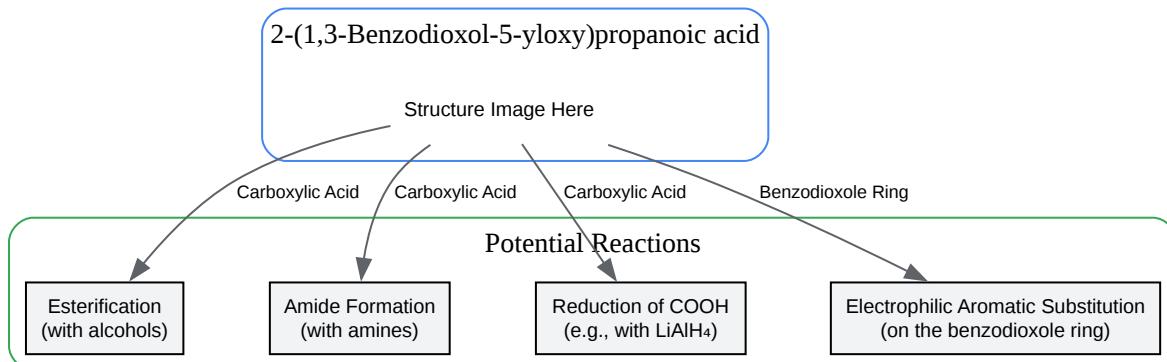
for the carbonyl group (around  $1700\text{-}1725\text{ cm}^{-1}$ ), and characteristic C-O stretching bands for the ether linkage and the dioxole ring.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

## Chemical Reactivity and Potential Applications

### Key Reactive Sites

The chemical reactivity of **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** is primarily governed by the carboxylic acid group and the aromatic benzodioxole ring.



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Caption: Key reactive sites and potential transformations of the molecule.

- Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.
- Benzodioxole Ring: The aromatic ring is activated towards electrophilic substitution reactions due to the electron-donating nature of the ether oxygen and the methylenedioxy group.

## Mechanism of Action and Applications

As a member of the aryloxyphenoxypropionate class, **2-(1,3-Benzodioxol-5-yloxy)propanoic acid** is a known inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).<sup>[3]</sup> This enzyme catalyzes a critical step in the biosynthesis of fatty acids. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and energy storage, leading to the death of susceptible plant species. This targeted mechanism of action is the basis for the herbicidal activity of this class of compounds.

Beyond its application in agriculture, the unique structural motif of this molecule, combining a natural product-derived scaffold (sesamol) with a synthetically versatile side chain, makes it an interesting candidate for drug discovery programs. The benzodioxole moiety is present in numerous biologically active compounds, and its derivatization could lead to the development of novel therapeutic agents.

## Conclusion

**2-(1,3-Benzodioxol-5-yloxy)propanoic acid** is a molecule of significant interest due to its established herbicidal activity and potential for further development in medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, a robust synthetic protocol, and an analysis of its chemical reactivity and mechanism of action. While there are opportunities for further experimental characterization, the information presented here serves as a solid foundation for researchers and scientists working with this compound.

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